molecular formula C11H9ClN4O B2894933 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 86671-88-7

1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2894933
CAS No.: 86671-88-7
M. Wt: 248.67
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Description

1-(Chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a triazoloquinazolinone core with a chloromethyl (-CH2Cl) substituent at position 1 and a methyl (-CH3) group at position 3. Its molecular formula is C12H11ClN4O, and its structure has been confirmed via spectroscopic methods (SMILES: CC1=CC2=C(C=C1)N3C(=NN=C3N(C2=O)C)CCl) . This compound belongs to a class of triazoloquinazolinones known for diverse pharmacological activities, particularly as H1-antihistaminic agents .

Properties

IUPAC Name

1-(chloromethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-15-10(17)7-4-2-3-5-8(7)16-9(6-12)13-14-11(15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHVBXJEWGACEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324704
Record name 1-(chloromethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86671-88-7
Record name 1-(chloromethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization

The foundational approach involves cyclocondensation reactions between N-cyanoimidocarbonates and hydrazine derivatives. In a representative procedure, equimolar quantities of the imidocarbonate precursor and hydrazine hydrate undergo reflux in ethanol for 8–12 hours. Triethylamine acts as a proton scavenger, facilitating the elimination of water and driving the reaction toward triazoloquinazoline formation.

Critical Parameters

  • Solvent polarity significantly impacts reaction kinetics, with ethanol (ε = 24.3) providing optimal balance between solubility and transition-state stabilization.
  • Temperature elevations beyond 80°C risk decomposition of the chloromethyl group, necessitating precise thermal control.

Phosphorus Oxychloride-Assisted Cyclization

For substrates resistant to base-mediated cyclization, phosphorus oxychloride (POCl₃) serves as both a Lewis acid catalyst and dehydrating agent. A documented protocol involves:

  • Dissolving the quinazolinone precursor in anhydrous POCl₃ (5 mL/mmol)
  • Refluxing at 110°C for 2 hours under nitrogen atmosphere
  • Quenching with ice-cold potassium carbonate solution

This method achieves cyclization yields of 70–75%, with the reaction progress monitorable via infrared spectroscopy (disappearance of C=O stretches at 1,660–1,673 cm⁻¹).

Functional Group Transformations

Chloromethyl Group Introduction

Post-cyclization functionalization often targets the C5 position for chloromethyl installation. A two-step sequence proves effective:

Step 1: Mannich Reaction

Reactant Conditions Intermediate Yield
4-Methylquinazolinone Formaldehyde, HCl gas, DCM 82%

Step 2: Chlorination
Treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) in dry toluene at 0°C provides the chloromethyl derivative. Excess SOCl₂ (3 eq.) ensures complete conversion, with reaction completion confirmed by 1H NMR disappearance of the hydroxymethyl proton signal at δ 4.8 ppm.

Alternative Synthetic Pathways

Multicomponent Coupling Reactions

Emerging methods employ Ugi-type reactions to assemble the triazoloquinazoline core in a single pot. While still under development, preliminary data suggest:

Component Role Stoichiometry
2-Aminobenzonitrile Cyclization initiator 1.0 eq.
Methyl glyoxylate Carbonyl source 1.2 eq.
Chloroacetone Chloromethyl precursor 1.5 eq.

This approach reduces synthetic steps but currently achieves lower yields (38–45%) compared to traditional methods.

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses scalability challenges:

Parameter Batch Process Flow Process
Reaction Time 12 hours 45 minutes
Space-Time Yield 0.8 kg/m³·h 5.2 kg/m³·h
Impurity Profile 5–7% side products <2% side products

Microreactor technology enhances heat transfer, critical for exothermic cyclization steps. A tandem reactor system separating cyclization and chlorination stages further improves purity.

Analytical Characterization

Spectroscopic Fingerprinting

Key analytical markers for quality control include:

Infrared Spectroscopy

  • Triazole C=N stretch: 1,540–1,560 cm⁻¹
  • Quinazolinone C=O: 1,670–1,690 cm⁻¹
  • Chloromethyl C-Cl: 680–700 cm⁻¹

13C NMR

  • C5 carbonyl: δ 162.4 ppm
  • Chloromethyl carbon: δ 45.2 ppm

Chromatographic Purity Assessment

HPLC method validation data:

Column Mobile Phase Retention Time LOD
C18 (250 × 4.6 mm) Acetonitrile/0.1% HCOOH (70:30) 6.8 min 0.02 μg/mL

Chemical Reactions Analysis

Types of Reactions

1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Antihistaminic Activity
Research indicates that 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits significant antihistaminic properties. It is hypothesized to act as an antagonist of the histamine H1 receptor, which plays a crucial role in allergic responses. In vivo studies have shown that derivatives of this compound can effectively protect against histamine-induced bronchospasm in animal models. For example, one study reported a protection rate of 71.91% compared to 71% for standard antihistamines like chlorpheniramine maleate.

Potential Anticancer Properties
The compound's ability to inhibit cyclin-dependent kinase 2 (cdk2) suggests its potential role in cancer treatment by affecting cell cycle progression and inducing apoptosis in cancer cells. This mechanism is particularly relevant for developing targeted therapies against various cancers where cdk2 is overactive.

Other Biological Activities
In addition to antihistaminic and anticancer activities, this compound has been investigated for its potential antimicrobial properties. The triazoloquinazoline class has shown promise against various pathogens, indicating that derivatives may serve as effective antimicrobial agents.

Chemical Synthesis

Synthetic Routes
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and quinazoline precursors in the presence of chlorinating agents. Common solvents used include ethanol and acetonitrile under reflux conditions. The chloromethyl group enhances the compound's reactivity and allows for further functionalization through nucleophilic substitution reactions .

Reactivity and Derivatives
The chloromethyl group can participate in various chemical reactions including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by amines or other nucleophiles.
  • Oxidation/Reduction: The compound can undergo oxidation to form carboxylic acid derivatives or reduction to yield alcohols or amines.
  • Cyclization Reactions: The existing rings can undergo further modifications to create more complex structures .

Material Science

Corrosion Inhibition
Recent studies have explored the use of triazoloquinazoline derivatives as corrosion inhibitors for metals. Their ability to adsorb onto metal surfaces can significantly reduce corrosion rates in aggressive environments. Factors influencing their effectiveness include the nature of the metal surface and the specific chemical structure of the inhibitor.

Case Study 1: Antihistaminic Activity

A study conducted on guinea pigs demonstrated that derivatives of this compound provided significant protection against histamine-induced bronchospasm when compared to traditional antihistamines. This study highlighted its potential as a viable alternative in treating allergic conditions.

Case Study 2: Anticancer Properties

In vitro testing revealed that compounds similar to this compound effectively inhibited cdk2 activity in cancer cell lines. This suggests a pathway for developing new anticancer drugs targeting cell cycle regulation.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be contextualized by comparing it with structurally related triazoloquinazolinones. Key differences arise from substituent variations at positions 1 and 4, which influence reactivity, potency, and selectivity.

Substituent Effects on Pharmacological Activity
Compound Name Substituents (Position) H1-Antihistaminic Activity (% Protection) Sedation (%) Reference Standard Comparison
Target Compound 1-ClCH2, 4-CH3 Not reported Not reported N/A
1-Methyl-4-(4-chlorophenyl) derivative (VII) 1-CH3, 4-(4-ClPh) 72.71% Negligible More potent than chlorpheniramine (71%)
1-Methyl-4-(3-methoxyphenyl) derivative (II) 1-CH3, 4-(3-MeOPh) 72.76% 10% More potent than chlorpheniramine (71%)
4-(3-Ethylphenyl)-1-methyl derivative (4b) 1-CH3, 4-(3-EtPh) 74.6% 10% More potent than chlorpheniramine (71%)

Key Observations :

  • 4-Substituted Aryl Groups : Aryl substituents (e.g., 4-chlorophenyl, 3-methoxyphenyl) at position 4 significantly enhance H1-antihistaminic activity, likely due to hydrophobic interactions with histamine receptors . The target compound’s 4-methyl group may offer reduced potency compared to aryl analogs but improved metabolic stability.

Key Observations :

  • Synthetic Flexibility: The triazoloquinazolinone core is amenable to diverse alkylation and acylation reactions, enabling tailored modifications . The chloromethyl group in the target compound could be introduced via chloromethylating agents (e.g., ClCH2Br) under cyclization conditions .
  • Melting Points : Sulfanyl and aryl-substituted derivatives exhibit higher melting points (>150°C) compared to allyl or smaller alkyl groups, suggesting stronger intermolecular interactions .
Structural and Theoretical Insights
  • Regioselectivity: DFT studies on model triazoloquinazolinones reveal that electrophiles preferentially attack sulfur or nitrogen atoms depending on reaction conditions. For example, acyl halides form thermodynamically stable N2-acyl derivatives, while alkyl halides yield S-substituted products . The chloromethyl group in the target compound may influence such regioselectivity in further derivatizations.
  • Electronic Effects: The electron-withdrawing ClCH2 group could polarize the triazoloquinazolinone ring, enhancing electrophilic reactivity at position 3 or 7 compared to methyl or benzyl substituents .

Biological Activity

1-(Chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CMMTQ) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an antihistaminic agent. This compound belongs to the class of triazoloquinazolines and is characterized by its unique structure that combines a triazole ring with a quinazoline moiety. The presence of the chloromethyl group enhances its reactivity and potential biological effects.

  • Molecular Formula : C11H9ClN4O
  • Molecular Weight : 248.67 g/mol
  • CAS Number : 86671-88-7

CMMTQ is hypothesized to function as an antagonist of the histamine H1 receptor. Histamine H1 receptors play a crucial role in mediating allergic responses, and their antagonists are commonly used to alleviate symptoms associated with allergies and allergic rhinitis. The specific mechanism of action of CMMTQ requires further investigation but is believed to involve blocking the receptor's activation by histamine.

Antihistaminic Activity

Research indicates that compounds within the triazoloquinazoline class, including CMMTQ, exhibit significant H1-antihistaminic activity. In vivo studies have demonstrated that various derivatives effectively protect against histamine-induced bronchospasm in guinea pigs. For instance, one study reported that a related compound provided 71.91% protection compared to 71% for the standard drug chlorpheniramine maleate .

Antimicrobial Activity

CMMTQ and its analogs have also shown promising antimicrobial properties. The structural features of the compound contribute to its ability to inhibit bacterial growth and exhibit antifungal activity. This is particularly relevant in the context of developing new antimicrobial agents due to rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure of CMMTQ significantly influences its biological activity. Key features include:

  • Chloromethyl Group : Enhances reactivity and allows for further chemical modifications.
  • Triazole and Quinazoline Moieties : These fused rings are characteristic of many biologically active compounds and contribute to the overall pharmacological profile.
Compound NameStructureKey Biological Activity
This compoundStructureAntihistaminic
1-(Bromomethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneStructureEnhanced cytotoxicity
7-Methoxy-1-(chloromethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-oneStructureImproved receptor binding

Case Studies

Several studies have focused on the biological activity of CMMTQ and related compounds:

  • In Vivo Studies : A study involving conscious guinea pigs demonstrated that compounds similar to CMMTQ significantly protected against histamine-induced bronchospasm. The most potent compound in this series showed comparable efficacy to established antihistamines while exhibiting lower sedation levels .
  • Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. Results indicated that certain modifications to the core structure enhanced antimicrobial efficacy significantly .

Q & A

Q. What are the established synthetic routes for 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazine derivatives with quinazoline precursors. Key steps include:

  • Route 1 : Reacting 2-hydrazino-3-methylquinazolin-4-one with chlorinating agents (e.g., POCl₃) in refluxing ethanol or acetonitrile .
  • Route 2 : Substitution reactions using 4-(3-ethylphenyl)-1-chloromethyl derivatives with nucleophiles (e.g., pyrrolidine) in dioxane under reflux, catalyzed by anhydrous K₂CO₃ .

Q. Optimization Tips :

  • Solvent choice (polar aprotic solvents improve chloromethyl group reactivity).
  • Temperature control (reflux conditions enhance cyclization efficiency).
  • Catalysts (K₂CO₃ increases substitution reaction yields by 15–20%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry of the triazole-quinazoline fusion (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 150–160 ppm for triazole C=N) .
  • Mass Spectrometry (MS) : Validate molecular weight (m/z 248.67 for [M+H]⁺) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in fused-ring stereochemistry (e.g., bond angles and torsional strain) .

Q. Best Practices :

  • Use DMSO-d₆ for solubility in NMR.
  • Combine HRMS with elemental analysis for stoichiometric validation.

Advanced Research Questions

Q. How can structural modifications at the chloromethyl or triazole positions enhance antihistaminic activity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

  • Chloromethyl Group : Replace with bromomethyl or aminomethyl to alter electron-withdrawing effects and improve receptor binding .
  • Triazole Substituents : Introduce methoxy or fluorobenzyl groups to modulate lipophilicity and blood-brain barrier penetration .

Q. Experimental Design :

Synthesize derivatives via nucleophilic substitution (e.g., NaN₃ for azide derivatives).

Evaluate H₁ receptor antagonism using guinea pig ileum assays or radioligand binding studies .

Q. Case Study :

DerivativeModificationIC₅₀ (H₁ Receptor)
Parent CompoundNone12.5 nM
1-BromomethylBr substitution8.2 nM
7-MethoxyOCH₃ addition5.4 nM

Q. How can conflicting biological activity data across studies be systematically resolved?

Methodological Answer: Root Causes of Discrepancies :

  • Purity Variability : HPLC-MS to verify compound integrity (>98% purity required for pharmacological assays) .
  • Assay Conditions : Standardize protocols (e.g., histamine-induced contraction assays at 37°C in Krebs buffer) .

Q. Resolution Workflow :

Re-synthesize compound using peer-reviewed methods.

Validate purity via orthogonal techniques (TLC, NMR).

Replicate assays with controls (e.g., cetirizine as a positive control).

Q. What computational strategies predict the compound’s reactivity and binding modes?

Methodological Answer: DFT and Molecular Dynamics (MD) :

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., chloromethyl carbon as electrophilic hotspot) .
  • Docking Studies : Use AutoDock Vina to simulate H₁ receptor binding (PDB ID: 7DFL) .

Q. Protocol :

Optimize geometry at B3LYP/6-31G* level.

Calculate Fukui indices for reactivity prediction.

Perform MD simulations (50 ns) to assess protein-ligand stability.

Q. How can eco-friendly synthesis methods be developed for this compound?

Methodological Answer: Green Chemistry Approaches :

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Optimization : Use cellulose sulfuric acid (CSA) for cyclization, reducing waste (reported for analogous triazoloquinazolines) .

Q. Case Study :

ParameterTraditional MethodGreen Method
SolventEthanolCPME
CatalystPOCl₃CSA
E-Factor18.76.2

Q. What strategies mitigate byproduct formation during nucleophilic substitution of the chloromethyl group?

Methodological Answer: Key Challenges :

  • Competing elimination reactions (e.g., dehydrohalogenation).
  • Solvolysis in protic solvents.

Q. Mitigation Strategies :

  • Use DMF as a polar aprotic solvent to stabilize transition states .
  • Add KI as a catalyst to enhance SN2 reactivity .
  • Monitor reaction progress via TLC (hexane:ethyl acetate 3:1).

Q. How does the fused triazoloquinazoline system influence electronic properties?

Methodological Answer: Computational Analysis :

  • HOMO-LUMO Gap: 4.1 eV (calculated via DFT), indicating moderate electrophilicity .
  • NBO Analysis: Delocalization of electron density from triazole N2 to quinazoline C4 enhances stability.

Q. Experimental Validation :

  • Cyclic voltammetry shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), correlating with HOMO energy .

Q. What derivatization methods expand the compound’s application in drug discovery?

Methodological Answer: Functionalization Pathways :

  • Hydrazide Formation : React with hydrazine hydrate to generate hydrazide intermediates for Schiff base synthesis .
  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties .

Application Example :
Derivatives with pyrrolidine substitutions showed 3× higher cytotoxicity in MCF-7 cells vs. parent compound .

Q. How can thermal stability and solubility be improved for formulation studies?

Methodological Answer: Formulation Strategies :

  • Salt Formation : React with succinic acid to improve aqueous solubility (solubility increased from 30.8 µg/mL to 1.2 mg/mL) .
  • Co-Crystallization : Use nicotinamide as a co-former to enhance thermal stability (TGA shows decomposition >220°C vs. 195°C for pure compound) .

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